2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a dioxo functional group and an acetamide moiety
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-8-7-17-13(20)9-18-15(21)11-5-1-3-10-4-2-6-12(14(10)11)16(18)22/h1-6,19H,7-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWVVJHIBYQVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline-1,3-dione core, which can be achieved through a radical cascade reaction involving acryloyl benzamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant pharmacological potential, primarily due to its structural features that allow interaction with various biological targets.
Anticancer Activity
Several studies have highlighted the compound's efficacy against cancer cell lines. For instance, it has been shown to inhibit the proliferation of specific leukemia cells. The mechanism involves the downregulation of key signaling pathways associated with tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.3 | Inhibition of ERK1/2 phosphorylation |
| MOLM13 | 1.2 | Induction of G0/G1 cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents targeting similar pathways .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. The ability to modulate neuroinflammation and oxidative stress presents a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions, including condensation reactions and subsequent modifications to enhance biological activity.
Case Study: Synthesis Methodology
A notable synthesis pathway involves:
- Formation of a Schiff base from acenaphthenequinone.
- Reduction to yield the target compound.
- Characterization using NMR and X-ray crystallography to confirm structural integrity .
The compound's biological activity extends beyond anticancer properties. It has shown promise in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Reducing inflammation markers in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π–π stacking interactions and hydrogen bonding, which can influence its binding to biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure but differ in the functional groups attached to the isoquinoline ring.
Isoquinoline-1,3(2H,4H)-dione compounds: These compounds have a similar dione functional group but may have different substituents on the isoquinoline ring.
Uniqueness
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide is a member of the benzoisoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- CAS Number : 2378801-85-3
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds derived from benzoisoquinoline structures. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that modifications at specific positions on the benzoisoquinoline core can enhance anticancer activity, with IC50 values reported in the low micromolar range against human cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications and cancer progression . By inhibiting this enzyme, the compound may reduce glucose metabolism in cancer cells, leading to decreased cell viability.
Study on Aldose Reductase Inhibition
A notable study focused on the inhibition of aldose reductase by alrestatin, a related compound. This research demonstrated that the compound could significantly reduce aldose reductase activity in vitro, which is crucial for managing secondary complications in diabetes and potentially mitigating tumor growth .
In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups. Results indicated a marked reduction in tumor size and improved survival outcomes for animals treated with derivatives of this compound compared to untreated controls .
Q & A
Basic: What are the common synthetic routes for preparing 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted phenols or naphthalene derivatives. For example, a related compound, 1,3-dioxo-benzo[de]isoquinoline trifluoromethanesulfonate, is synthesized via condensation of N-hydroxy-1,8-naphthalenedicarboximide with trifluoromethanesulfonyl chloride under anhydrous conditions . Adapting this route, the acetamide side chain (N-(2-hydroxyethyl)) can be introduced via nucleophilic substitution or amidation. Critical factors include:
- Temperature control (e.g., reflux in dichloroethane for cyclization).
- Catalyst selection (e.g., triethylamine for deprotonation).
- Stoichiometric ratios to minimize by-products like O-regioisomers (observed in similar quinoline syntheses) .
Purification often employs recrystallization (methanol/water) or column chromatography.
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Key techniques include:
- Elemental Analysis : To confirm empirical formula and detect impurities (e.g., %C, %H, %N deviations >0.3% indicate contamination) .
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dioxo moiety).
- NMR : ¹H/¹³C NMR resolves regiochemistry; e.g., aromatic protons in the benzo[de]isoquinoline core appear as distinct multiplet patterns .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of the hydroxyethyl group).
- XRD : For crystalline derivatives, validates 3D structure and packing .
Advanced: How can regiochemical outcomes during synthesis (e.g., N- vs. O-alkylation) be controlled to improve selectivity?
Methodological Answer:
Regioselectivity in similar acetamide derivatives is influenced by:
- Solvent polarity : Polar aprotic solvents (DMF, acetone) favor N-alkylation due to better stabilization of the transition state .
- Base strength : Strong bases (K₂CO₃) deprotonate the more acidic N-H site, directing alkylation to nitrogen. Weak bases may lead to O-alkylation .
- Leaving group reactivity : Methyl chloroacetate reacts faster at nitrogen, while bulkier electrophiles may favor oxygen.
Example : In quinoline derivatives, N-alkylation yields >70% when using K₂CO₃ in DMF/acetone, whereas O-regioisomers form <15% under the same conditions .
Advanced: What experimental design principles should guide pharmacological studies (e.g., anticonvulsant activity) for this compound?
Methodological Answer:
- In vitro target screening : Use GABAₐ receptor binding assays (³H-flunitrazepam displacement) to identify affinity, as structural analogs show GABAergic modulation .
- In vivo models :
- PTZ-induced seizures : Dose-response studies in mice (e.g., 25–100 mg/kg i.p.) with latency-to-seizure and mortality endpoints .
- Control groups : Include vehicle, positive controls (e.g., diazepam), and toxicity assessments (LD₅₀ via Probit analysis).
- Statistical design : Randomized block designs with split-split plots for multi-variable analysis (e.g., dose, time, biological replicate) .
Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be systematically resolved?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C).
- Orthogonal assays : Compare results from fluorescence polarization (binding) vs. functional assays (e.g., electrophysiology for ion channel modulation) .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition of a known agonist).
- Meta-analysis : Use tools like PRISMA to evaluate reproducibility across published studies .
Advanced: What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental partitioning : Measure logP (octanol-water) to predict bioaccumulation. Structural analogs with logP >3.5 show higher soil adsorption .
- Degradation studies :
- Abiotic : Hydrolysis at varying pH (e.g., 50°C, pH 2–12) to identify stable metabolites.
- Biotic : Use OECD 301D tests (closed bottle) with activated sludge to assess biodegradability .
- Ecotoxicology :
- Daphnia magna acute toxicity (OECD 202): 48-h EC₅₀ values.
- Algal growth inhibition (OECD 201): 72-h IC₅₀ for Chlorella vulgaris.
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. HOMO-LUMO gaps correlate with reactivity (e.g., <4 eV suggests high electron affinity) .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., GABAₐ receptors). Validate with experimental IC₅₀ values; RMSD <2 Å indicates reliable poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (e.g., hydrogen bond occupancy >50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
